![molecular formula C13H28ClNO B5071227 1,5-di-tert-butyl-3-piperidinol hydrochloride](/img/structure/B5071227.png)
1,5-di-tert-butyl-3-piperidinol hydrochloride
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Description
The compound “1,5-di-tert-butyl-3-piperidinol hydrochloride” is a piperidine derivative. Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom . The “di-tert-butyl” indicates the presence of two tert-butyl groups, which are bulky alkyl groups. The “3-piperidinol” suggests that the compound has a hydroxyl group (-OH) on the third carbon of the piperidine ring. The “hydrochloride” indicates that this compound is likely a salt formed with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would likely show a six-membered piperidine ring, with two tert-butyl groups attached to the first and fifth carbons, and a hydroxyl group attached to the third carbon .Chemical Reactions Analysis
As a piperidine derivative, this compound could potentially undergo a variety of chemical reactions. The hydroxyl group might make it a good nucleophile, and the tert-butyl groups could potentially undergo reactions typical of alkyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Piperidine derivatives often have high boiling points due to their cyclic structure, and the presence of the hydroxyl group might make this compound more polar .Mechanism of Action
Future Directions
properties
IUPAC Name |
1,5-ditert-butylpiperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO.ClH/c1-12(2,3)10-7-11(15)9-14(8-10)13(4,5)6;/h10-11,15H,7-9H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQUCJLQIGEYEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CN(C1)C(C)(C)C)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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